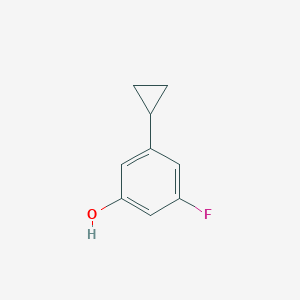

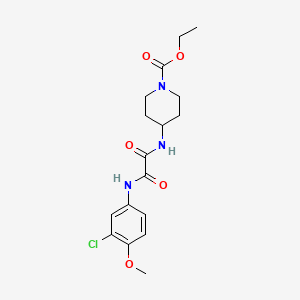

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an acid or acid chloride with an amine. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and GC-MS, and sometimes by X-ray crystallography . The structure of these compounds can include various functional groups that allow for interactions with biological targets or for further chemical modifications.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, particularly those involving the amide bond or substituents on the benzene ring. The papers do not provide specific reactions for the compound , but they do discuss structural modifications to the benzamide moiety and how these affect biological activity . Such modifications could include halogenation, alkylation, or the formation of semirigid analogues.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as density, refractive index, and polarizability, can be influenced by their molecular structure . These properties are important for understanding the compound's behavior in different environments and can be studied using various analytical techniques. The polarizability, for example, can indicate how the compound might interact with electromagnetic fields or other molecules .

Aplicaciones Científicas De Investigación

Sigma Receptor Binding and Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide and its derivatives demonstrate significant affinity and selectivity for sigma receptors, particularly the sigma(1) receptor. This affinity is critical for understanding the role of sigma receptors in various physiological and pathological processes. For instance, certain derivatives show potent sigma(1) ligand activity with good selectivity profiles, making them potential tools for PET experiments and exploring therapeutic avenues in tumor research and therapy. The antiproliferative activity in rat C6 glioma cells indicates a putative sigma(1) antagonist activity, suggesting a possible role in cancer treatment strategies (Berardi et al., 2005).

Structural and Dynamic Disorder Studies

The solid state disorder of tetrahydronaphthalene derivatives has been studied using solid state NMR and X-ray diffraction. These studies provide insights into the molecular conformations and dynamic behavior of these compounds, which are essential for understanding their interactions and stability in various applications, including drug development and material science (Facey et al., 1996).

Polyketide Biosynthesis

Investigations into the biosynthesis of polyketides, a class of secondary metabolites with various biological activities, have led to the isolation of new compounds from desert endophytic fungi. This research provides a basis for understanding the biosynthetic pathways of polyketides and exploring their potential applications in drug discovery and development (Li et al., 2018).

Dopamine Receptor Imaging Agents

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide derivatives have been explored as potential CNS D-2 dopamine receptor imaging agents. Such studies are crucial for developing tools to better understand dopamine-related disorders and potentially for diagnosing neurological conditions (Murphy et al., 1990).

Antidepressant Potential

Certain derivatives combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity have been identified, showcasing a promising profile for treating depression. This dual activity may offer a novel approach in antidepressant therapy, emphasizing the importance of targeting multiple pathways to improve therapeutic outcomes (Meyer et al., 1995).

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s molecular weight is 20526 , which may influence its bioavailability.

Result of Action

Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .

Propiedades

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-23-17-8-6-15(7-9-17)18(21)20-13-19(22)11-10-14-4-2-3-5-16(14)12-19/h2-9,22H,10-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAILPPQXOHTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)

![7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2510608.png)

![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510611.png)

![2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510617.png)